molecular formula C23H26N4O3S B2867509 2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1112441-67-4

2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2867509
CAS RN: 1112441-67-4
M. Wt: 438.55
InChI Key: XJNUGRFVXBAKNX-UHFFFAOYSA-N
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Description

The compound “2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide” is a novel small molecule that has been identified as an inhibitor of Falcipain-2 (FP-2), a principal cysteine protease of Plasmodium falciparum . This makes it a potential candidate for developing anti-malarial drugs .


Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions and can be executed on a gram scale .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve a metal-free C-3 chalcogenation process . This reaction is operationally simple, proceeds under mild conditions, and can be executed on a gram scale .

Mechanism of Action

The compound acts as an inhibitor of Falcipain-2 (FP-2), a principal cysteine protease of Plasmodium falciparum . FP-2 is an essential hemoglobinase of erythrocytic P. falciparum trophozoites, making it an attractive target for anti-malarial drugs .

Future Directions

The compound and its derivatives show high inhibitory effect against FP-2, making them potential candidates for the development of new anti-malarial drugs . The preliminary structure-activity relationships (SARs) are helpful for future inhibitor design .

properties

IUPAC Name

N-(cyclopropylmethyl)-1-[3-(3-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-30-18-6-2-5-17(12-18)27-22(29)20-19(9-11-31-20)25-23(27)26-10-3-4-16(14-26)21(28)24-13-15-7-8-15/h2,5-6,9,11-12,15-16H,3-4,7-8,10,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUGRFVXBAKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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